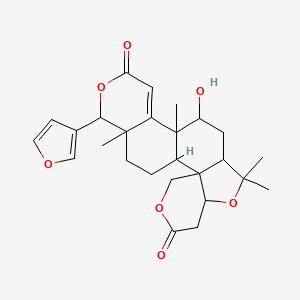

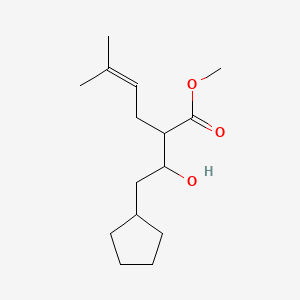

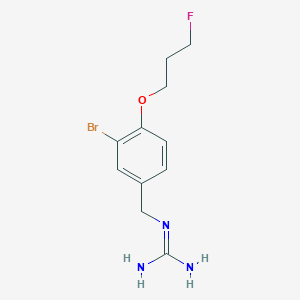

![molecular formula C23H32N4O4 B12299978 [7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)

[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lotrafiban is a non-peptide glycoprotein IIb/IIIa receptor antagonist. It is primarily known for its role in inhibiting platelet aggregation, making it a significant compound in the treatment and prevention of thrombotic cardiovascular events. Lotrafiban works by blocking the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation .

Preparation Methods

The synthesis of Lotrafiban involves several steps, starting from the preparation of its key intermediate, 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester. This intermediate is resolved using Candida antarctica lipase B (Novozyme 435) in ionic liquids such as [BMIM][PF6] and [BMIM][N(SO2CF3)2] . The final steps involve the conversion of this intermediate into Lotrafiban through a series of chemical reactions, including esterification and amidation .

Chemical Reactions Analysis

Lotrafiban undergoes several types of chemical reactions, including:

Oxidation: Lotrafiban can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in Lotrafiban, leading to different reduced forms.

Substitution: Lotrafiban can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lotrafiban has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a model compound to study the inhibition of platelet aggregation and the development of new antiplatelet drugs.

Biology: Investigated for its effects on platelet function and its potential role in preventing thrombotic events.

Medicine: Explored as a therapeutic agent for the treatment of acute coronary syndromes, stroke, and other cardiovascular diseases

Mechanism of Action

Lotrafiban exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, which is the major receptor involved in platelet aggregation. By blocking the binding of fibrinogen to this receptor, Lotrafiban prevents the cross-linking of platelets and the formation of a thrombus. This mechanism is crucial in preventing thrombotic events in patients with cardiovascular diseases .

Comparison with Similar Compounds

Lotrafiban is compared with other glycoprotein IIb/IIIa inhibitors such as abciximab, eptifibatide, and tirofiban. While all these compounds share a similar mechanism of action, Lotrafiban is unique in its non-peptide structure and oral bioavailability. This makes it a more convenient option for long-term use compared to the intravenous administration required for other inhibitors .

Similar Compounds

Abciximab: A monoclonal antibody fragment that inhibits platelet aggregation.

Eptifibatide: A cyclic heptapeptide that blocks the glycoprotein IIb/IIIa receptor.

Tirofiban: A non-peptide antagonist similar to Lotrafiban but administered intravenously

Lotrafiban’s unique properties and its potential for oral administration make it a promising candidate for the treatment of thrombotic cardiovascular diseases.

Properties

Molecular Formula |

C23H32N4O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-[4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |

InChI |

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29) |

InChI Key |

PYZOVVQJTLOHDG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

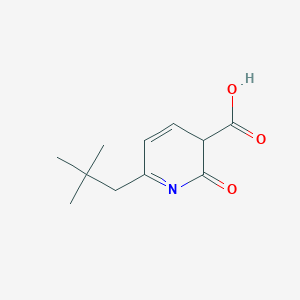

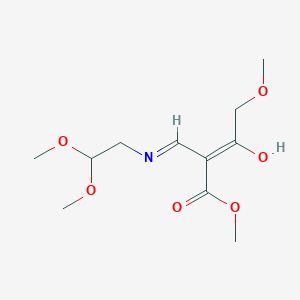

![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)

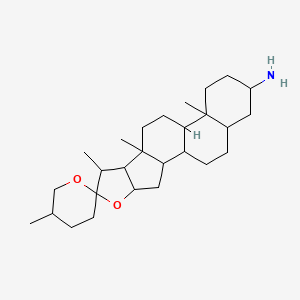

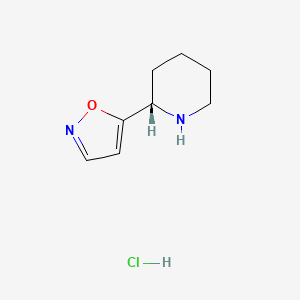

![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)

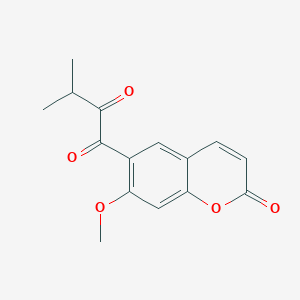

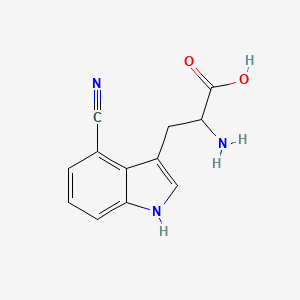

![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

![(6R,7R)-7-[(2-amino-2-phenyl-acetyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate](/img/structure/B12299965.png)